N-(benzylcarbamoyl)-2-chloroacetamide

Description

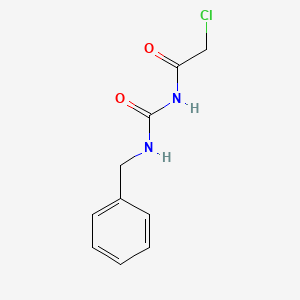

Structure

3D Structure

Properties

IUPAC Name |

N-(benzylcarbamoyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRCKQAPGXXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358985 | |

| Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59272-24-1 | |

| Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(benzylcarbamoyl)-2-chloroacetamide

Prepared by: Gemini Scientific Applications For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(benzylcarbamoyl)-2-chloroacetamide. This compound belongs to the class of N-acylureas containing a reactive chloroacetamide moiety, a functional group of significant interest in medicinal chemistry and drug development for its role as a covalent modifier of biological targets. This document outlines a robust and reproducible synthetic protocol, explains the mechanistic rationale behind the procedural steps, and details a multi-technique approach for structural verification and purity assessment. The guide is designed to be a self-validating resource, providing field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction

The Significance of Chloroacetamides and N-Acylureas

The chloroacetamide functional group is a cornerstone in the design of targeted therapeutic agents and other biologically active molecules. Its utility stems from the electrophilic nature of the α-carbon, which can act as a "warhead" for forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This mechanism of action can lead to potent and prolonged inhibition, a desirable characteristic in drug design.[1] Furthermore, the broader class of N-acylureas has been explored for a range of biological activities, including as antimitotic and antitumor agents.[2] The synthesis of novel derivatives within this class remains a pertinent goal for discovering new chemical entities with therapeutic potential.

Rationale for the Synthesis of this compound

This compound, also known as 1-benzyl-3-(2-chloroacetyl)urea, combines the structural features of an N-acylurea with the reactive potential of a chloroacetamide. This bifunctional nature makes it a valuable intermediate for further synthetic elaboration and a candidate for biological screening. The benzyl group provides a hydrophobic scaffold that can be modified to tune pharmacodynamic and pharmacokinetic properties, while the reactive chloroacetyl group offers a handle for covalent targeting. This guide details a clear and efficient pathway to access this molecule in high purity, enabling its use in downstream applications.

Chemical Identity

A clear understanding of the target molecule's properties is fundamental. The key identifiers for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Benzyl-3-(2-chloroacetyl)urea |

| CAS Number | 59272-24-1 |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)NC(=O)CCl |

Synthesis Methodology

Principle of the Reaction: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction. The starting material, benzylurea, possesses a terminal primary amine-like nitrogen (-NH₂) that is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] Chloroacetyl chloride is an exceptionally reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom attached to the acyl carbon.[4]

The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the benzylurea starting material, which would render it non-nucleophilic, a non-nucleophilic organic base such as triethylamine (Et₃N) is added. The base acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride, a salt that can be easily removed during the workup procedure.

Reaction Scheme

The overall transformation is depicted below:

Caption: Synthesis of this compound.

Materials and Reagents

-

Benzylurea (≥98%)

-

Chloroacetyl chloride (≥98%)[5]

-

Triethylamine (Et₃N) (≥99%, distilled)

-

Acetonitrile (CH₃CN) (Anhydrous, ≥99.8%)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylurea (10.0 g, 66.6 mmol).

-

Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the benzylurea is fully dissolved.

-

Base Addition: Add triethylamine (11.1 mL, 79.9 mmol, 1.2 equivalents) to the solution via syringe.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Reagent Addition: While stirring vigorously, add chloroacetyl chloride (6.3 mL, 79.9 mmol, 1.2 equivalents) dropwise via a syringe over 15-20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the benzylurea spot indicates reaction completion.

-

Work-up - Quenching: Upon completion, carefully pour the reaction mixture into 150 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. Trustworthiness Note: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to break any emulsions and remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a white crystalline solid.

Physicochemical and Spectroscopic Characterization

Analytical Workflow

A systematic approach is essential to confirm the identity and purity of the synthesized compound.

Caption: Post-synthesis characterization workflow.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point range is indicative of high purity.

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are detailed below. Acylurea compounds are known to show distinct signals for their amide and urea protons.[6][7][8]

| ¹H NMR: Predicted Data | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~ 9.0 - 10.0 | 1H, broad singlet (NH -C=O) |

| ~ 7.20 - 7.40 | 5H, multiplet (Aromatic protons, C₆H ₅) |

| ~ 6.5 - 7.5 | 1H, broad triplet (CH ₂-NH -C=O) |

| ~ 4.45 | 2H, doublet (C₆H₅-CH ₂-NH) |

| ~ 4.20 | 2H, singlet (Cl-CH ₂-C=O) |

| ¹³C NMR: Predicted Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | Carbonyl (Cl-CH₂-C =O) |

| ~ 155.0 | Carbonyl (NH-C =O-NH) |

| ~ 138.0 | Quaternary aromatic (C -CH₂) |

| ~ 127.0 - 129.0 | Aromatic CH carbons |

| ~ 44.0 | Benzyl methylene (C₆H₅-C H₂) |

| ~ 42.5 | Chloroacetyl methylene (Cl-C H₂) |

FTIR analysis confirms the presence of key functional groups. The spectrum is expected to be dominated by strong carbonyl and N-H absorptions.[1][9][10]

| FTIR: Predicted Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3400 | N-H stretching (secondary amides/urea) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1670 - 1710 | C=O stretching (amide I band, two distinct peaks expected) |

| 1530 - 1570 | N-H bending (amide II band) |

| 700 - 800 | C-Cl stretching |

Mass spectrometry provides the molecular weight and fragmentation patterns, further confirming the structure. A key diagnostic feature will be the M+ and M+2 isotopic pattern for the chlorine atom, with an approximate 3:1 ratio. Fragmentation of N-benzyl compounds often involves cleavage at the benzylic C-N bond.[11][12][13][14]

-

Expected Molecular Ion (M⁺): m/z = 226 (for ³⁵Cl) and 228 (for ³⁷Cl).

-

Major Fragments:

-

m/z = 177: Loss of the chloroacetyl group (•COCH₂Cl).

-

m/z = 91: Tropylium ion (C₇H₇⁺), a very common fragment for benzyl-containing compounds.

-

m/z = 49: Chloromethyl cation (CH₂Cl⁺).

-

Detailed Characterization Protocols

-

NMR Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

-

FTIR Sample Preparation: Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the solid product with dry potassium bromide. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or another appropriate ionization method.

Safety, Handling, and Waste Disposal

Hazard Identification

-

Chloroacetyl chloride: Highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and a potent lachrymator (causes tearing).[15][16][17][18] It reacts violently with water, releasing toxic hydrogen chloride gas.[5][16][17] All manipulations must be performed in a certified chemical fume hood.

-

Triethylamine: Flammable liquid and vapor, corrosive, and harmful if swallowed or inhaled.

-

Chloroacetamides: This class of compounds can be toxic and may cause skin sensitization.[1] Handle with appropriate protective equipment.

Personal Protective Equipment (PPE)

-

Eyes: Chemical safety goggles and a face shield are mandatory when handling chloroacetyl chloride.[15][16]

-

Skin: Compatible chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat must be worn.

-

Respiratory: All work with chloroacetyl chloride must be done in a fume hood.[15] A respirator with an acid gas cartridge may be required for emergencies.[16][17]

Handling and Storage

-

Store chloroacetyl chloride under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from water and incompatible materials like alcohols and bases.[15][17]

-

Handle the final product in a well-ventilated area, avoiding dust formation.

Waste Disposal

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Quench excess chloroacetyl chloride carefully with a base (e.g., sodium bicarbonate solution) in a fume hood before disposal.

-

Collect all organic solvents and aqueous waste in appropriately labeled containers.

Conclusion and Future Outlook

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. The protocol is grounded in the principles of nucleophilic acyl substitution and incorporates standard, robust purification and characterization techniques to ensure a product of high purity. The comprehensive spectroscopic data provided serves as a benchmark for researchers replicating this synthesis.

Given the known biological activities of related chloroacetamides and N-acylureas, this compound represents a promising scaffold for further investigation.[2][19] Future work could involve screening this compound for various biological activities, such as antimicrobial or anticancer effects, or utilizing it as a key intermediate in the synthesis of more complex heterocyclic systems.

References

-

FTIR spectra of Chloroacetamide ALCl3:CA new IL. (n.d.). ResearchGate. Retrieved from [Link]

-

Proposed mechanism for fragmentations of protonated N-benzyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Guideline. (n.d.). ChemTrack.org. Retrieved from [Link]

-

15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (1987). ResearchGate. Retrieved from [Link]

-

Chloroacetyl chloride CAS No. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. (2018). Molecules, 23(11), 2991. Retrieved from [Link]

-

Chloroacetamide. (n.d.). PubChem. Retrieved from [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]

-

Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. (2007). Journal of Medicinal Chemistry, 50(12), 2843-2851. Retrieved from [Link]

-

Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. (2010). Journal of Chemical Sciences, 122(5), 729-734. Retrieved from [Link]

-

Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2013). ResearchGate. Retrieved from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2002). Journal of Mass Spectrometry, 37(6), 607-618. Retrieved from [Link]

-

FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. (2021). ResearchGate. Retrieved from [Link]

-

Chloroacetamide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Benzouracils and Carbamates from Chloroacetamides through Carbon-Carbon Bond Cleavage. (2021). RSC Advances, 11, 35055-35059. Retrieved from [Link]

-

2-Chloroacetamide [FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (2005). Indian Journal of Chemistry, 44B, 1655-1659. Retrieved from [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2019). Molecules, 24(19), 3465. Retrieved from [Link]

-

SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014). Trade Science Inc. Retrieved from [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. Retrieved from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. (2002). ResearchGate. Retrieved from [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Chloroacetyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2011). ResearchGate. Retrieved from [Link]

- Synthesis process of chloroacetyl chloride. (2019). Eureka | Patsnap.

-

N-acylurea Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). Molecules, 11(3), 219-226. Retrieved from [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Chloroacetamide(79-07-2) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chemtrack.org [chemtrack.org]

- 16. kscl.co.in [kscl.co.in]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

- 19. mdpi.com [mdpi.com]

Physical and chemical properties of "N-(benzylcarbamoyl)-2-chloroacetamide"

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Benzyl-2-chloroacetamide

Introduction and Overview

This technical guide provides a comprehensive analysis of N-Benzyl-2-chloroacetamide (CAS No. 2564-06-9), a key bifunctional organic compound. It is important to distinguish this molecule from the similarly named but structurally different "N-(benzylcarbamoyl)-2-chloroacetamide." This guide focuses exclusively on N-Benzyl-2-chloroacetamide, which features a chloroacetamide moiety linked to a benzyl group via an amide bond.

The significance of N-Benzyl-2-chloroacetamide lies in its role as a versatile synthetic intermediate. The presence of a reactive C-Cl bond makes it a potent electrophile and an excellent alkylating agent, while the benzyl and amide groups provide structural motifs common in many biologically active molecules.[1][2] This combination makes it a valuable building block for researchers in medicinal chemistry and materials science, particularly for synthesizing novel heterocyclic compounds, potential drug candidates, and covalent protein inhibitors.[3][4]

This document will detail the compound's physicochemical properties, provide a robust protocol for its synthesis, explore its chemical reactivity from a mechanistic standpoint, present an expected spectroscopic profile for characterization, and discuss its applications and safety considerations.

Caption: Chemical Structure of N-Benzyl-2-chloroacetamide.

Physicochemical and Computed Properties

The fundamental physical and computed properties of N-Benzyl-2-chloroacetamide are summarized below. These values are critical for designing experiments, including selecting appropriate solvent systems for reactions and purification, and for predicting the compound's behavior in biological systems.

| Property | Value | Source(s) |

| IUPAC Name | N-benzyl-2-chloroacetamide | [5] |

| CAS Number | 2564-06-9 | [6][7] |

| Molecular Formula | C₉H₁₀ClNO | [5] |

| Molecular Weight | 183.63 g/mol | [3][5] |

| Appearance | White to pale beige/light yellow crystalline solid or powder | [6][7][8] |

| Melting Point | 93-96 °C (lit.) | [1][3][6] |

| Boiling Point | 367.5 ± 35.0 °C (Predicted) | [6] |

| Density | 1.166 g/cm³ (Predicted) | [6] |

| Solubility | Poorly soluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol and ether. | [1][6] |

| pKa | 14.25 ± 0.46 (Predicted) | [6] |

| XLogP3 | 1.8 | [5] |

Synthesis and Purification

Synthetic Pathway

The most common and efficient method for synthesizing N-Benzyl-2-chloroacetamide is through the chloroacetylation of benzylamine . This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine group of benzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or an excess of benzylamine itself, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][9]

Caption: Synthetic scheme for N-Benzyl-2-chloroacetamide.

Detailed Experimental Protocol

-

Expertise & Causality: This protocol employs benzene as the solvent and triethylamine (TEA) as the base. Benzene is an effective solvent for the reactants and does not interfere with the reaction. TEA is a non-nucleophilic organic base chosen specifically to scavenge the HCl produced, preventing the protonation of the benzylamine reactant, which would render it non-nucleophilic and halt the reaction. The dropwise addition of the amine to the acyl chloride solution is a critical safety and purity measure; it controls the exothermic reaction and minimizes the formation of side products.

-

Methodology:

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add chloroacetyl chloride (0.03 mol) dissolved in 50 mL of dry benzene. Add 2-3 drops of triethylamine (TEA) to the flask.

-

Reaction: Begin stirring the solution in a water bath. Prepare a solution of benzylamine (0.02 mol) in 20 mL of dry benzene and add it to the dropping funnel.

-

Addition: Add the benzylamine solution dropwise to the stirred chloroacetyl chloride solution over a period of 30 minutes. An exothermic reaction will be observed, and a precipitate (triethylamine hydrochloride) will form.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. The resulting white precipitate (TEA·HCl) is removed by vacuum filtration.

-

Isolation: The filtrate, containing the desired product, is concentrated under reduced pressure using a rotary evaporator to yield the crude N-Benzyl-2-chloroacetamide.

-

Purification

The crude product is typically purified by recrystallization from ethanol.[9] The crude solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Chemical Reactivity and Mechanistic Insights

Core Reactivity: Electrophilic Alkylation

The chemical reactivity of N-Benzyl-2-chloroacetamide is dominated by the electrophilic character of the α-carbon (the carbon atom adjacent to the carbonyl group). The high electronegativity of the chlorine atom and the electron-withdrawing effect of the adjacent carbonyl group create a significant partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating Sₙ2-type reactions.[2][10] This reactivity makes the molecule an effective alkylating agent .

Nucleophilic Substitution Reactions

The easy replacement of the chlorine atom is the cornerstone of its synthetic utility.[2] It readily reacts with a variety of nucleophiles:

-

N-Nucleophiles: Reacts with primary and secondary amines (e.g., piperazines, imidazole) to form more complex diamine structures.[3]

-

O-Nucleophiles: Reacts with alcohols and phenols (e.g., 8-hydroxyquinoline) in the presence of a base to form ether linkages.[3]

-

S-Nucleophiles: Reacts with thiols and thiophenols to form thioethers.

These reactions are fundamental in building molecular complexity and are widely used in the synthesis of heterocyclic compounds and other target molecules in drug discovery.[2]

Caption: General mechanism of nucleophilic substitution.

Stability

The compound is chemically stable under standard ambient conditions (room temperature) and in the absence of strong nucleophiles or bases.[11] It should be stored in a dry environment to prevent slow hydrolysis of the chloroacetyl group.

Spectroscopic Characterization

Verifying the structure and purity of synthesized N-Benzyl-2-chloroacetamide is essential. The following is a predicted spectroscopic profile based on the known effects of its constituent functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | broad singlet | 1H | N-H | Amide protons are often broad and appear downfield. |

| ~ 7.2 - 7.4 | multiplet | 5H | Ar-H | Protons on the monosubstituted benzene ring. |

| ~ 4.4 | doublet | 2H | -NH-CH₂ -Ph | Methylene protons adjacent to the amide nitrogen and the aromatic ring. Split by the N-H proton. |

| ~ 4.1 | singlet | 2H | -CO-CH₂ -Cl | Methylene protons adjacent to the chlorine and the carbonyl group. Deshielded by both; no adjacent protons to cause splitting. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | C =O | Carbonyl carbon of a secondary amide. |

| ~ 138 | Ar-C (quaternary) | The ipso-carbon of the benzene ring attached to the CH₂ group. |

| ~ 127 - 129 | Ar-C H | Aromatic carbons bearing protons. |

| ~ 44 | -NH-C H₂-Ph | Aliphatic carbon adjacent to nitrogen and the aromatic ring. |

| ~ 43 | -CO-C H₂-Cl | Aliphatic carbon adjacent to the carbonyl and chlorine, significantly deshielded. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 3030 | C-H Stretch | Aromatic |

| ~ 2950 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |

| ~ 700 - 800 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 183. A characteristic isotopic peak (M+2 ) will be observed at m/z = 185 with approximately one-third the intensity of the M⁺ peak, which is definitive for a compound containing one chlorine atom.[12]

-

Key Fragmentation Patterns:

-

m/z = 91: A very common and often base peak corresponding to the stable benzyl cation ([C₇H₇]⁺), resulting from cleavage of the N-CH₂ bond.

-

m/z = 106: Loss of the chloroacetyl radical (•COCH₂Cl), corresponding to the [C₆H₅CH₂NH]⁺ fragment.

-

Loss of Cl: A peak at m/z = 148, corresponding to the loss of a chlorine radical.

-

Applications in Research and Development

Synthetic Building Block

The primary application of N-Benzyl-2-chloroacetamide is as a versatile intermediate in multi-step organic synthesis. Its defined reactivity allows for the controlled introduction of the N-benzylacetamide moiety onto a wide range of molecular scaffolds.[3][6]

Scaffold for Bioactive Compounds

The broader class of chloroacetamides is known for a diverse range of biological activities.[4][13] They have been investigated as:

-

Herbicides: Many commercial herbicides are based on the chloroacetamide scaffold.[2]

-

Antifungal and Antibacterial Agents: The ability to alkylate biological nucleophiles contributes to their antimicrobial properties.[1][13]

-

Anticancer Agents: Some derivatives have been studied for their potential to induce apoptosis in cancer cells.[4] N-Benzyl-2-chloroacetamide serves as an excellent starting point for synthesizing libraries of related compounds for screening in these therapeutic areas.[14]

Covalent Probe and Inhibitor Development

The chloroacetamide functional group is a well-established electrophilic "warhead" used in the design of targeted covalent inhibitors.[15] It can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. While generally more reactive than other warheads like acrylamides, its reactivity can be tuned by modifying adjacent structures.[15] This makes N-Benzyl-2-chloroacetamide a relevant parent structure for developing specific and potent enzyme inhibitors for in vitro studies and, with careful optimization, for therapeutic applications.

Safety, Handling, and Storage

N-Benzyl-2-chloroacetamide must be handled with care due to its potential toxicity and reactivity.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed.[11] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[11] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[11] |

| Aquatic Hazard | H402: Harmful to aquatic life.[11] |

| Irritation | May cause skin, eye, and respiratory irritation.[5][16] |

-

Safe Handling:

-

Storage:

-

First Aid & Disposal:

-

Skin Contact: Immediately wash off with soap and plenty of water.[16]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

-

Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor immediately.[16][17]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not let the product enter drains.[11][16]

-

References

-

MSDS of N-benzyl-2-chloroacetamide. Capot Chemical Co., Ltd. [Link]

-

N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-N-benzylacetamide. ChemBK. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed, National Library of Medicine. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

2-Chloroacetamide. ChemBK. [Link]

-

Chloroacetamide. Sciencemadness Wiki. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. [Link]

- Preparation of chloroacetamide.

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health (NIH). [Link]

-

Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem, National Center for Biotechnology Information. [Link]

-

N-Benzylacetamide | C9H11NO | CID 11500. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzyl-2-chloroacetamide CAS#: 2564-06-9 [amp.chemicalbook.com]

- 7. N-Benzyl-2-chloroacetamide | CymitQuimica [cymitquimica.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lehigh.edu [lehigh.edu]

- 13. ijpsr.info [ijpsr.info]

- 14. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. capotchem.cn [capotchem.cn]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-chloroacetamide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The document elucidates the compound's chemical identity, including its IUPAC name and CAS number, and delves into its synthesis, physicochemical properties, and established applications. Particular emphasis is placed on its role as a precursor for various heterocyclic compounds and its emerging biological activities. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Structure

The compound at the core of this guide is N-benzyl-2-chloroacetamide . It is crucial to establish its precise chemical identity to avoid ambiguity with similarly named structures.

-

IUPAC Name: N-benzyl-2-chloroacetamide[1]

-

CAS Number: 2564-06-9[1]

-

Molecular Weight: 183.63 g/mol [1]

-

Synonyms: 2-Chloro-N-benzylacetamide, N-Benzylchloroacetamide, N-(Chloroacetyl)benzylamine[1][3]

The chemical structure of N-benzyl-2-chloroacetamide consists of a benzyl group attached to the nitrogen atom of a 2-chloroacetamide moiety.

Caption: Chemical structure of N-benzyl-2-chloroacetamide.

Synthesis of N-Benzyl-2-chloroacetamide

The most common and straightforward synthesis of N-benzyl-2-chloroacetamide involves the acylation of benzylamine with chloroacetyl chloride.[4][5] This is a nucleophilic acyl substitution reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond.

Caption: Workflow for the synthesis of N-benzyl-2-chloroacetamide.

Experimental Protocol

The following is a generalized laboratory-scale protocol for the synthesis of N-benzyl-2-chloroacetamide.

Materials:

-

Benzylamine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Triethylamine (or another suitable base)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization glassware)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine and triethylamine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[4]

-

Filter the precipitate, wash it with cold water, and dry it.[4]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-benzyl-2-chloroacetamide.[4]

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-2-chloroacetamide is provided in the table below.

| Property | Value | Source(s) |

| Physical State | Colorless to light yellow crystalline solid | [6] |

| Melting Point | 93-96 °C | [6][7] |

| Boiling Point | 367.5 ± 35.0 °C (Predicted) | [3][7] |

| Solubility | Poorly soluble in water; soluble in ethanol, ether, DMSO, and methanol | [6][7] |

| Density | ~1.15-1.17 g/cm³ | [3][7] |

| pKa (Predicted) | 14.25 ± 0.46 | [7] |

| XLogP3 | 1.8 | [1] |

Applications in Research and Development

N-benzyl-2-chloroacetamide is a valuable building block in organic synthesis due to the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles.[5]

Intermediate in Organic Synthesis

This compound serves as a key intermediate in the preparation of a variety of more complex molecules.[6] For instance, it can be used to synthesize:

-

Piperazine derivatives: By reacting with corresponding arylpiperazines.[7]

-

Amide podands: These can be used as ligands in coordination chemistry.

-

Heterocyclic compounds: The reactive chloroacetyl group facilitates the construction of various ring systems.[5]

Biological and Medicinal Chemistry Applications

Chloroacetamide derivatives, in general, have garnered attention for their wide range of biological activities.[8] N-substituted chloroacetamides are investigated for their potential as:

-

Antimicrobial agents: Studies have shown that compounds in this class exhibit antibacterial and antifungal properties.[4][8] The biological activity can be tuned by varying the substituents on the phenyl ring.[8]

-

Herbicides and Disinfectants: The reactivity of the chloroacetamide moiety makes it a candidate for applications in agrochemicals and as a disinfectant.[4]

-

Enzyme Substrates: N-benzyl-2-chloroacetamide has been used as a substrate to study the hydrolytic activity of enzymes like Candida antarctica lipase B (CaLB).[9]

Safety and Handling

N-benzyl-2-chloroacetamide is an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Conclusion

N-benzyl-2-chloroacetamide is a fundamentally important chemical intermediate with a well-established synthetic route and a growing number of applications, particularly in the synthesis of biologically active compounds. Its utility as a precursor for diverse molecular architectures underscores its significance for researchers in organic synthesis and medicinal chemistry. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. This guide provides a solid foundation for understanding and utilizing N-benzyl-2-chloroacetamide in a research and development context.

References

-

Capot Chemical Co., Ltd. (2009). MSDS of N-benzyl-2-chloroacetamide. Available at: [Link]

-

ChemBK. (2024). 2-Chloro-N-benzylacetamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroacetamide. PubChem Compound Database. Available at: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

-

ResearchGate. (n.d.). Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. Available at: [Link]

-

PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

-

ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

-

PubChemLite. (n.d.). N-benzyl-2-chloroacetamide (C9H10ClNO). Available at: [Link]

-

Global Substance Registration System. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Available at: [Link]

-

ResearchGate. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Available at: [Link]

Sources

- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. N-Benzyl-2-chloroacetamide CAS#: 2564-06-9 [amp.chemicalbook.com]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

"N-(benzylcarbamoyl)-2-chloroacetamide" molecular structure and weight

An In-Depth Technical Guide to N-(benzylcarbamoyl)-2-chloroacetamide: Structure, Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the molecule's fundamental properties, synthesis protocols, and potential applications, with a focus on providing practical and scientifically grounded insights.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₀ClNO, is a substituted amide featuring a benzylcarbamoyl group attached to a chloroacetamide moiety.[1][2][3][4][5] The presence of a reactive chlorine atom and the benzyl group makes it a valuable building block in organic synthesis.[6]

The molecular structure consists of a central acetamide core where one of the amino hydrogens is replaced by a benzyl group, and one of the methyl hydrogens is substituted with a chlorine atom. This structure imparts a specific reactivity, particularly at the electrophilic carbon attached to the chlorine.

Molecular Structure:

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 183.63 g/mol | [1][4] |

| Molecular Formula | C₉H₁₀ClNO | [1][2][3][4][5] |

| CAS Number | 2564-06-9 | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [2][5][7] |

| Melting Point | 93-96 °C | [3][4] |

| Synonyms | N-Benzyl-2-chloroacetamide, 2-Chloro-N-(phenylmethyl)acetamide, N-Chloroacetylbenzylamine | [1][2][5] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the chloroacetylation of benzylamine.[6][8][9][10] This nucleophilic acyl substitution reaction is a robust and well-established method for forming the amide bond. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Chloroacetylation of Benzylamine

Principle: This synthesis involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent is crucial to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.

Materials:

-

Benzylamine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or another suitable base

-

Benzene or another suitable anhydrous, non-protic solvent

-

Deionized water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (0.02 mol) in anhydrous benzene.

-

Add chloroacetyl chloride (0.03 mol) and a few drops of triethylamine to the dropping funnel.

-

Slowly add the chloroacetyl chloride solution to the stirred benzylamine solution in a water bath to control the exothermic reaction.[9]

-

After the addition is complete, reflux the reaction mixture for approximately 2 hours.[9]

-

Cool the reaction mixture to room temperature. The product will precipitate as a white solid.[9]

-

Filter the resulting precipitate and wash it with benzene to remove any unreacted starting materials.[9]

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[9]

Causality of Experimental Choices:

-

Use of an Anhydrous Solvent: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water. Using an anhydrous solvent like benzene prevents this side reaction and maximizes the yield of the desired product.

-

Inclusion of a Base: The reaction produces hydrochloric acid as a byproduct. A base, such as triethylamine, is added to neutralize the acid, which would otherwise protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.

-

Controlled Addition and Cooling: The reaction is exothermic. Slow, controlled addition of the chloroacetyl chloride and the use of a water bath help to manage the reaction temperature, preventing the formation of side products and ensuring a safer procedure.

-

Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is chosen as the solvent because the product is soluble in hot ethanol and less soluble in cold ethanol, allowing for the formation of pure crystals upon cooling.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications and Mechanistic Insights

This compound is a valuable intermediate in organic synthesis due to its reactive chloroacetamide moiety.[4][5] This functional group allows for nucleophilic substitution reactions, making it a key building block for more complex molecules.

Key Applications:

-

Intermediate in Pharmaceutical Synthesis: It is used in the preparation of various biologically active compounds, including piperazine derivatives, which are common scaffolds in drug discovery.[4] N-substituted 2-chloroacetamides have been investigated for their antimicrobial, antifungal, and anticancer properties.[11]

-

Precursor for Covalent Inhibitors: The chloroacetamide group is a known "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[12] This makes this compound and its derivatives promising candidates for the development of targeted covalent inhibitors.[12]

-

Synthesis of Heterocyclic Compounds: The reactivity of the chloroacetamide group facilitates the synthesis of various heterocyclic systems.[6]

-

Potential Agrochemicals: It has been explored for its potential use as an insecticide and antibacterial agent.[5]

Mechanism of Action in Covalent Inhibition (Hypothesized):

The chloroacetamide moiety acts as an electrophile. In a biological context, a nucleophilic residue (e.g., the thiol group of a cysteine) in the active site of a target protein can attack the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the protein, leading to irreversible inhibition of the protein's function.

Covalent Inhibition Pathway Diagram

The diagram below illustrates the general mechanism of covalent inhibition by a chloroacetamide-containing compound.

Caption: General pathway for covalent inhibition by a chloroacetamide warhead.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed.[7]

-

Skin Sensitization: It may cause an allergic skin reaction.[7]

-

Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[7]

-

Environmental Hazards: It is harmful to aquatic life.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][13] A dust mask is also recommended.[4]

-

Avoid inhalation of dust and contact with skin and eyes.[7][13]

-

Store in a tightly closed container in a dry, well-ventilated place.

References

-

Capot Chemical Co., Ltd. (2009). MSDS of N-benzyl-2-chloroacetamide. [Link]

-

PubChem. (n.d.). N-Benzyl-2-chloroacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-(2-benzoylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3145-3176. [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2059. [Link]

-

PubChem. (n.d.). N-[(2-acetylphenyl)carbamoyl]-2-chloroacetamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

ChemBK. (2024). 2-Chloro-N-benzylacetamide. [Link]

-

Wikipedia. (n.d.). Chloroacetamide. [Link]

Sources

- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl-2-chloroacetamide | CymitQuimica [cymitquimica.com]

- 3. N-Benzyl-2-chloroacetamide CAS#: 2564-06-9 [amp.chemicalbook.com]

- 4. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. capotchem.cn [capotchem.cn]

Solubility of "N-(benzylcarbamoyl)-2-chloroacetamide" in different solvents

An In-depth Technical Guide to the Solubility of N-(benzylcarbamoyl)-2-chloroacetamide in Different Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its quantitative determination, and discuss the critical interplay between molecular structure and solvent properties that governs this fundamental characteristic.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a cornerstone physical property that dictates the viability and efficacy of a compound. For this compound, a molecule featuring both polar (amide, chloroacetamide) and nonpolar (benzyl) moieties, its solubility profile is expected to be nuanced. Poor solubility can lead to significant challenges, including but not limited to, inaccurate biological screening results, difficulties in purification, and suboptimal bioavailability in formulated products.[1][2] Conversely, a well-characterized solubility profile enables rational solvent selection for reaction chemistry, crystallization, and the development of stable, effective formulations.

This guide will equip the researcher with the foundational knowledge and practical methodologies to systematically investigate the solubility of this compound.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Benzyl Group: A nonpolar, aromatic ring that favors interactions with nonpolar solvents through van der Waals forces.

-

The Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This group promotes solubility in polar protic and aprotic solvents.

-

The α-Chloroacetamide Moiety: The electronegative chlorine atom and the adjacent carbonyl group contribute to the molecule's overall polarity and potential for dipole-dipole interactions.

A qualitative prediction of solubility in various solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide group can form hydrogen bonds, but the nonpolar benzyl and chloroalkyl groups may limit extensive solubility in highly polar protic solvents like water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the amide N-H and engage in dipole-dipole interactions, while possessing sufficient nonpolar character to solvate the benzyl group. |

| Nonpolar | Hexane, Toluene | Low | The dominant polar functionalities of the amide and chloroacetamide groups will likely result in poor solubility in nonpolar solvents. |

It is imperative to note that these are predictions. Empirical determination is essential for accurate and reliable solubility data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves equilibrating an excess of the solid compound in a chosen solvent until a saturated solution is achieved. The concentration of the solute in the saturated solution then represents its solubility at that temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Step-by-Step Experimental Protocol

-

Preparation of the Slurry: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[6]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath, typically set to 25 °C or 37 °C for pharmaceutical applications.[5] Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached.[1][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to prevent temperature fluctuations that could alter the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration of the saturated solution, which corresponds to the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates self-validating checks. For instance, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; the concentration should be consistent between these time points.[5] The choice of a constant temperature shaker bath is critical as solubility is highly temperature-dependent. Filtration is a key step to ensure that only the dissolved compound is being measured.

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Quantitative Solubility of this compound (Template for Experimental Data)

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Dichloromethane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

This table is a template to be populated with experimentally determined values.

The interpretation of this data will reveal the optimal solvents for various applications. For instance, solvents with high solubility would be ideal for preparing stock solutions for biological assays, while a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an excellent candidate for recrystallization.

Factors Influencing Solubility

The relationship between solvent properties and the measured solubility of this compound can be visualized as follows:

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative data for this compound is not widely published, the detailed experimental protocol and theoretical framework presented here empower researchers to generate this critical data in a reliable and reproducible manner. A thorough understanding and empirical determination of solubility are indispensable for the successful application of this compound in research and development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Biorelevant. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013). Solubility determination in drug discovery and development. Retrieved from [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Clark, J. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(benzylcarbamoyl)-2-chloroacetamide

Executive Summary

N-(benzylcarbamoyl)-2-chloroacetamide is a small molecule whose mechanism of action (MoA) is not yet fully characterized in public literature. However, its chemical structure provides a clear and compelling starting point for investigation. The presence of a 2-chloroacetamide moiety, a well-documented electrophilic "warhead," strongly indicates that the compound functions as a targeted covalent inhibitor.[1][2][3] These inhibitors form a stable bond with their protein target, often leading to high potency and a prolonged duration of action.[2][3]

This guide eschews a speculative review and instead presents a strategic, multi-pronged experimental roadmap for drug development professionals and researchers to definitively identify the molecular target(s) of this compound, validate target engagement, and deconvolute the subsequent downstream biological effects. Our approach is grounded in state-of-the-art chemoproteomic techniques, which are essential for characterizing covalent compounds and understanding their cellular selectivity.[4][5] The central hypothesis is that this compound achieves its biological effect by covalently modifying nucleophilic cysteine residues on specific protein targets.[6][7]

Part 1: Foundational Analysis - The Chemistry of a Covalent Agent

The rational investigation into any compound's MoA begins with its chemical structure. This compound possesses two key features:

-

The Recognition Scaffold: The N-benzylcarbamoyl group. This portion of the molecule is non-reactive and is responsible for directing the compound to a specific protein binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). Its unique topology dictates the compound's specificity.

-

The Electrophilic Warhead: The 2-chloroacetamide group. This is a reactive electrophile that can undergo a nucleophilic substitution reaction with electron-rich amino acid residues on a target protein.[8] Cysteine, with its highly nucleophilic thiol side chain, is the most common target for this class of warhead, resulting in an irreversible thioether bond.[1][6]

This dual-component structure is the hallmark of a targeted covalent inhibitor. Unlike non-specific alkylating agents, the activity of this compound should be dependent on an initial, selective binding event driven by the scaffold, which then positions the chloroacetamide warhead for efficient covalent modification of a nearby nucleophile.

Part 2: A Strategic Workflow for Target Identification and Validation

Identifying the direct molecular target is the most critical step in defining the MoA. A phenotype-first approach is insufficient for a covalent compound due to the risk of off-target modifications. We propose a target-first strategy using advanced chemoproteomics.[4][9]

Caption: A comprehensive workflow for MoA elucidation of a covalent inhibitor.

Step 1: Probe Synthesis

The initial and most crucial step is the synthesis of a chemical probe. This involves derivatizing this compound with a small, bio-orthogonal handle that does not disrupt its binding activity. A terminal alkyne is the standard choice.[5][10] This "clickable" probe is the key reagent for the subsequent steps.

Step 2: Global Target Profiling with Chemoproteomics

Activity-Based Protein Profiling (ABPP) is the gold standard for identifying targets of covalent inhibitors.[4][5] The Covalent Inhibitor Target-site Identification (CITe-Id) method is particularly powerful.[9][11]

-

Process: Live cells are treated with the alkyne-tagged probe. After a set time, the cells are lysed. The "click" reaction (Copper(I)-catalyzed Alkyne-Azide Cycloaddition) is used to attach a biotin-azide reporter tag to all proteins that have been covalently modified by the probe.[10]

-

Rationale: This approach maps all potential binding events in a native cellular context. To distinguish specific targets from background reactivity, a competition experiment is run in parallel: cells are pre-treated with an excess of the original, "untagged" this compound before adding the probe. True targets will show significantly reduced probe labeling in the competed sample.

Step 3: Orthogonal Validation of Primary Hits

Mass spectrometry data provides a list of candidate targets. These hits must be validated using independent, lower-throughput methods to be considered trustworthy.

-

Biochemical Validation: The most potent inhibitor candidates identified via mass spectrometry should be tested against the purified, recombinant protein. A time-dependent inhibition assay can confirm an irreversible binding mode, characteristic of covalent modification.[6]

-

Cellular Target Engagement: It is critical to confirm that the compound engages the target protein within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method. It measures the change in thermal stability of a protein upon ligand binding. Covalent modification is expected to significantly stabilize the target protein.

-

Site-Directed Mutagenesis: To confirm the exact site of covalent modification (e.g., Cys115 on the MurA enzyme as shown for other chloroacetamides), the candidate cysteine residue on the target protein can be mutated to a non-nucleophilic residue, such as alanine (Cys -> Ala).[6] The compound should lose its activity against the mutant protein, providing definitive proof of the binding site.

Part 3: Deconvoluting the Downstream Biological Cascade

With a validated target, the investigation shifts to understanding the functional consequences of its inhibition. This involves mapping the downstream signaling pathways affected by the target modulation. The choice of assays depends entirely on the known or suspected function of the validated target protein.

Caption: Hypothetical pathway showing inhibition of a kinase target.

-

Phosphoproteomics: If the target is a kinase or phosphatase, global phosphoproteomics is the logical next step. This will reveal how inhibiting the target alters the phosphorylation status of its direct substrates and other downstream proteins in the signaling cascade.

-

Transcriptomics (RNA-Seq): To understand changes at the gene expression level, RNA-sequencing can be performed on cells treated with the compound versus a vehicle control. This can reveal entire gene networks that are up- or down-regulated as a consequence of target inhibition.

-

Phenotypic Assays: Finally, the molecular and systems-level changes must be correlated with a cellular phenotype. Assays for cell viability, proliferation, apoptosis, cell cycle progression, or other relevant functional readouts will connect the molecular mechanism to the ultimate biological effect.

Part 4: Detailed Experimental Protocol

Protocol: Competitive Chemoproteomic Profiling

This protocol outlines a robust method for identifying the specific cellular targets of this compound.

1. Materials:

-

This compound (parent compound)

-

Alkyne-probe derivative of the parent compound

-

Cell line of interest (e.g., a cancer cell line if anti-proliferative effects are suspected)

-

Cell culture media, PBS, DMSO

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Click Chemistry reagents: Biotin-Azide, TCEP, TBTA ligand, Copper (II) Sulfate

-

Streptavidin-coated magnetic beads

-

Mass Spectrometry-grade trypsin, buffers for protein digestion

-

LC-MS/MS instrument (e.g., Orbitrap)

2. Experimental Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to ~80% confluency.

-

Prepare two treatment groups:

-

Competition Group: Pre-treat cells with 50x excess of the parent compound for 1 hour.

-

Probe-only Group: Treat with DMSO vehicle for 1 hour.

-

-

Add 1x concentration of the alkyne-probe to both groups. Incubate for 2 hours.

-

Control: Include a DMSO-only treated group.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells 3x with cold PBS to remove excess compound.

-

Lyse cells on ice using lysis buffer.

-

Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

-

Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration (e.g., 2 mg/mL).

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the click chemistry cocktail in sequence: Biotin-Azide, TCEP (reducing agent), TBTA (ligand), and finally Copper (II) Sulfate to initiate the reaction.

-

Incubate for 1.5 hours at room temperature with gentle rotation.

-

-

Enrichment of Tagged Proteins:

-

Add pre-washed streptavidin magnetic beads to the reaction mixture.

-

Incubate for 2 hours at 4°C with rotation to allow biotin-tagged proteins to bind.

-

Wash the beads extensively (e.g., 1x with 0.5% SDS in PBS, 3x with PBS, 3x with water) to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Resuspend beads in a digestion buffer. Reduce and alkylate the proteins.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Collect the peptide supernatant.

-

Analyze peptides by LC-MS/MS.

-

3. Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., Sequest, MaxQuant).

-

Quantify the relative abundance of each protein identified in the "Probe-only" versus the "Competition" sample.

-

Definition of a Hit: A true target will be a protein that is highly abundant in the probe-only sample but shows a significant and dose-dependent reduction in abundance in the competition sample.

Part 5: Data Synthesis and Concluding Remarks

The comprehensive approach detailed in this guide provides a self-validating system for MoA determination. The chemoproteomic screen casts a wide net for potential targets, while the orthogonal validation steps provide the necessary stringency to confirm those hits. Finally, downstream pathway analysis connects the molecular initiating event—covalent target modification—to the ultimate biological outcome.

For drug development professionals, this workflow not only elucidates the primary mechanism of action but also proactively identifies potential off-targets, which is invaluable for predicting and mitigating toxicity later in the development pipeline. The efficacy of chloroacetamide derivatives is not always correlated with their raw chemical reactivity, but rather with the structural context that delivers the warhead to a specific target.[6] Therefore, a thorough, evidence-based investigation as outlined here is not just recommended; it is essential.

References

- Genes & Cancer. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.

- Journal of the American Chemical Society. (2018).

- PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.

- National Institutes of Health. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.

- National Institutes of Health. (2018).

- Genes & Cancer. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.

- BenchChem. N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.

- MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.

- National Institutes of Health. (2022). Advanced approaches of developing targeted covalent drugs.

- PubMed Central. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.

- PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.

- BenchChem.

- PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.

- ResearchGate. (2022). Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides.

- MDPI. (2024).

- BenchChem. Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry.

- PubMed. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides.

- ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 11. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]